Chlorpromazine

Bioanalytical Method Validation Isotope Dilution Mass Spectrometry Pharmacokinetic Studies

Chlorpromazine (CAS 146702-01-4), with molecular formula C17H19ClN2S and molecular weight 318.9 g/mol, is the unlabeled free base form of the prototypical phenothiazine antipsychotic. This compound serves as a foundational analytical reference standard in pharmaceutical research, toxicology, and forensic science, distinct from its hydrochloride salt (CAS 69-09-0) and deuterated internal standard variants (e.g., chlorpromazine-d6, CAS 1228182-46-4) that are employed in quantitative LC-MS/MS and GC-MS workflows.

Molecular Formula C17H19ClN2S
Molecular Weight 318.9 g/mol
CAS No. 146702-01-4
Cat. No. B137089
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChlorpromazine
CAS146702-01-4
SynonymsAminazine
Chlorazine
Chlordelazine
Chlorpromazine
Chlorpromazine Hydrochloride
Contomin
Fenactil
Hydrochloride, Chlorpromazine
Largactil
Propaphenin
Thorazine
Molecular FormulaC17H19ClN2S
Molecular Weight318.9 g/mol
Structural Identifiers
SMILESCN(C)CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl
InChIInChI=1S/C17H19ClN2S/c1-19(2)10-5-11-20-14-6-3-4-7-16(14)21-17-9-8-13(18)12-15(17)20/h3-4,6-9,12H,5,10-11H2,1-2H3
InChIKeyZPEIMTDSQAKGNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility2.55 mg/L (at 24 °C)
8.00e-06 M
Very soluble in ethanol, ether, benzene and chloroform;  soluble in dilute hydrochloric acid
In water, 2.55X10-3 g/L (2.55 mg/L) at 24 °C
4.17e-03 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Chlorpromazine (CAS 146702-01-4) Procurement Guide: Analytical Reference Standard for Pharmacological Research


Chlorpromazine (CAS 146702-01-4), with molecular formula C17H19ClN2S and molecular weight 318.9 g/mol, is the unlabeled free base form of the prototypical phenothiazine antipsychotic . This compound serves as a foundational analytical reference standard in pharmaceutical research, toxicology, and forensic science, distinct from its hydrochloride salt (CAS 69-09-0) and deuterated internal standard variants (e.g., chlorpromazine-d6, CAS 1228182-46-4) that are employed in quantitative LC-MS/MS and GC-MS workflows [1]. As a substituted phenothiazine bearing an N,N-dimethylpropanamine moiety at position 10, chlorpromazine is pharmacologically characterized as a dopamine D2 receptor antagonist with additional activities at serotonergic, adrenergic, and histaminergic receptors .

Chlorpromazine CAS 146702-01-4: Why Analytical Substitution Without Verification Compromises Data Integrity


In analytical and pharmacological research, chlorpromazine (free base, CAS 146702-01-4) cannot be substituted indiscriminately with its hydrochloride salt (CAS 69-09-0) or deuterated analogs (e.g., chlorpromazine-d6, CAS 1228182-46-4) without rigorous method revalidation. While the free base and hydrochloride salt share identical pharmacological activity, their physicochemical properties—including solubility, chromatographic retention behavior, and mass spectrometric ionization efficiency—differ substantially, directly impacting assay accuracy and reproducibility [1]. Furthermore, the selection between unlabeled chlorpromazine as a primary reference standard versus a stable isotope-labeled analog as an internal standard is method-dependent: unlabeled material is essential for calibration curve construction and system suitability testing, whereas deuterated variants are required for isotope dilution mass spectrometry to correct for matrix effects and extraction recovery variability [2]. Substituting one form for another without corresponding method adjustments introduces systematic quantification errors, as demonstrated in comparative studies where non-isotopic internal standards (e.g., cyclobenzaprine, promazine) yielded different accuracy profiles than deuterated chlorpromazine under identical extraction and ionization conditions [3].

Chlorpromazine (CAS 146702-01-4) Quantitative Differentiation Evidence: Analytical Performance Data for Procurement Decisions


Matrix Interference Correction: Deuterated Chlorpromazine Internal Standard vs. Non-Isotopic Alternatives in Human Plasma LC-MS/MS Quantification

In human plasma quantification of chlorpromazine by UPLC-ESI-MS/MS, the use of a deuterated chlorpromazine internal standard (e.g., chlorpromazine-d6) provides superior correction for matrix effects compared to the non-isotopic internal standard cyclobenzaprine. The method employing cyclobenzaprine achieved intra-assay precision ranging from 2.4% to 5.8% and intra-assay accuracy between 96.9% and 102.5% across the calibration range [1]. However, studies employing deuterated chlorpromazine as the internal standard have demonstrated enhanced method robustness by directly compensating for ion suppression/enhancement effects arising from phospholipid and protein co-elution, thereby reducing inter-assay variability and improving long-term reproducibility in high-throughput clinical and forensic toxicology applications .

Bioanalytical Method Validation Isotope Dilution Mass Spectrometry Pharmacokinetic Studies

Food Safety Residue Analysis: Isotope-Labeled Internal Standard Quantification in Animal-Derived Foods

In the determination of chlorpromazine residues in animal-derived foods, an isotope-labeled internal standard method using UPLC-MS/MS achieved a limit of detection (LOD) of 0.1 μg/kg and a limit of quantitation (LOQ) of 0.3 μg/kg [1]. In a parallel study on pork matrices using chlorpromazine-D6 as internal standard with HPLC-MS/MS, recoveries ranged from 89.2% to 95.4% with an LOQ of 1.5 μg/kg and a linear calibration range of 1.0-20.0 μg/L (r > 0.999) [2]. The superior sensitivity in the UPLC-MS/MS method (LOD 0.1 μg/kg vs. LOQ 1.5 μg/kg in the HPLC-MS/MS method) is attributable to the combination of ultra-performance liquid chromatography with deuterated internal standard correction [3].

Veterinary Drug Residue Monitoring Food Safety Isotope Dilution LC-MS/MS

Analytical Method Cross-Validation: HPLC-UV vs. Radioimmunoassay for Plasma Chlorpromazine Quantitation

A head-to-head comparison of HPLC-UV and radioimmunoassay (RIA) methods for chlorpromazine quantification in human plasma demonstrated strong agreement between the two analytical platforms, with a correlation coefficient (r) of 0.993 and a regression slope of 0.994 across the concentration range of 1-15 ng/mL [1]. The HPLC method employed mesoridazine as an internal standard and achieved a lower limit of quantitation of 1 ng/mL, sufficient for pharmacokinetic profiling following single 7-mg intravenous doses. This cross-validation establishes chlorpromazine (free base) as a reliable reference standard for calibrating both chromatographic and immunoassay-based detection systems [2].

Clinical Pharmacokinetics Method Comparison Regulatory Bioanalysis

Multi-Analyte Antipsychotic Determination: Deuterated Chlorpromazine Internal Standard vs. Structural Analogs in MEPS-GC-MS/MS

In a validated MEPS-GC-MS/MS method for simultaneous determination of seven antipsychotic drugs in human plasma, deuterated chlorpromazine (chlorpromazine-d6) was employed alongside promazine and protriptyline as internal standards [1]. The method achieved extraction efficiencies between 62% and 92% across all analytes, with intra- and interday precision ranging from 0.24% to 10.67% and trueness within ±15% of nominal concentrations. The use of deuterated chlorpromazine specifically enabled accurate quantification of chlorpromazine over a linear range from the lower limit of quantitation to 1000 ng/mL with determination coefficients (r²) > 0.99 .

Therapeutic Drug Monitoring Forensic Toxicology Microextraction

Chlorpromazine (CAS 146702-01-4) Optimal Application Scenarios for Research and Industrial Use


Clinical Pharmacokinetic and Bioequivalence Studies Requiring Validated LC-MS/MS Methods

Chlorpromazine (CAS 146702-01-4) as an unlabeled reference standard is optimally deployed in clinical pharmacokinetic and bioequivalence studies that utilize validated UPLC-ESI-MS/MS methods with deuterated internal standards. The method validated by Borges et al. (2011) achieved intra-assay precision of 2.4-5.8% and accuracy of 96.9-102.5% across a 0.5-200 ng/mL calibration range, successfully applied to a 57-subject crossover bioequivalence study where 90% confidence intervals for Cmax and AUC fell within the FDA-mandated 80-125% range [1]. This scenario requires procurement of both unlabeled chlorpromazine (for calibration standards and quality control samples) and chlorpromazine-d6 (for internal standard correction), ensuring regulatory-compliant data for ANDA submissions and formulation development [2].

Veterinary Drug Residue Surveillance in Food Safety Monitoring Programs

For food safety laboratories conducting regulatory monitoring of chlorpromazine residues in meat, milk, and other animal-derived products, isotope dilution UPLC-MS/MS methods employing chlorpromazine-D6 internal standard achieve an LOQ of 0.3 μg/kg with recoveries of 89.1-93.5% [1]. This sensitivity level meets or exceeds international MRL requirements for veterinary drug residues. Parallel HPLC-MS/MS methods with chlorpromazine-D6 internal standard achieve an LOQ of 1.5 μg/kg in pork matrices with recoveries of 89.2-95.4% [2]. Procurement of certified chlorpromazine reference material (free base) is essential for constructing matrix-matched calibration curves that account for tissue-specific extraction efficiency and ion suppression effects.

Therapeutic Drug Monitoring and Forensic Toxicology Multi-Analyte Panels

In clinical toxicology and forensic laboratories, chlorpromazine reference standards support the calibration and quality control of multi-analyte GC-MS/MS or LC-MS/MS methods for antipsychotic drug monitoring. The validated MEPS-GC-MS/MS method using deuterated chlorpromazine internal standard achieves extraction efficiencies of 62-92% and precision of 0.24-10.67% across seven antipsychotics in human plasma [1]. This application scenario demands high-purity reference standards with comprehensive Certificates of Analysis (CoA) documenting identity, purity, and stability under specified storage conditions (-20°C), as required for ISO/IEC 17025 accredited forensic and clinical laboratories [2].

Cross-Platform Method Validation and Technology Transfer Studies

Chlorpromazine (CAS 146702-01-4) serves as a critical bridging standard when transferring analytical methods between different detection platforms. The strong correlation (r = 0.993, slope = 0.994) demonstrated between HPLC-UV and radioimmunoassay methods for plasma chlorpromazine quantitation establishes this compound as a reliable cross-platform reference material [1]. Procurement in this scenario supports method harmonization efforts across multisite clinical trials, contract research organizations, and regulatory testing facilities where consistent quantitation across diverse instrumentation is required for data pooling and regulatory submission.

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